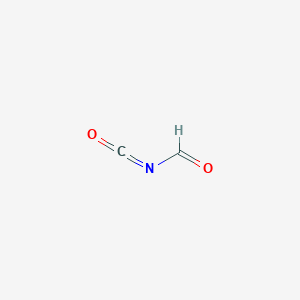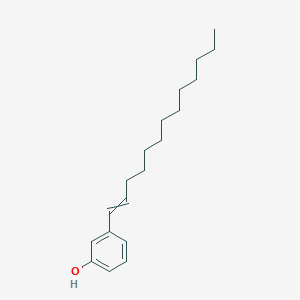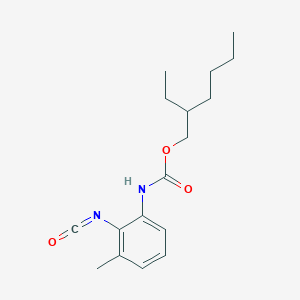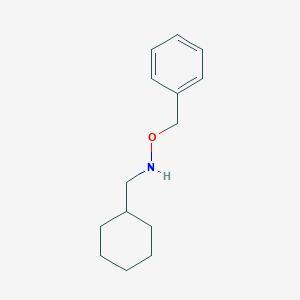![molecular formula C9H19Cl3OSi B14311320 Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane CAS No. 114145-13-0](/img/structure/B14311320.png)
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane is a chemical compound known for its unique structure and properties It is a silane derivative, which means it contains a silicon atom bonded to organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane typically involves the reaction of 1,1,1-trichloro-3,3-dimethylbutan-2-ol with trimethylchlorosilane. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution of the hydroxyl group with the trimethylsilyl group. The reaction conditions usually involve moderate temperatures and anhydrous solvents to prevent hydrolysis of the silane compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, the silane compound can hydrolyze to form silanols and other by-products.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, hydrolysis yields silanols, while substitution reactions can produce a variety of organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- 1,1,1-Trichloro-2,2,2-trifluoroethane
- 1,1,1-Trichloroethane
Uniqueness
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane is unique due to its specific structure, which imparts distinct reactivity and properties compared to other silane derivatives. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
114145-13-0 |
|---|---|
Molekularformel |
C9H19Cl3OSi |
Molekulargewicht |
277.7 g/mol |
IUPAC-Name |
trimethyl-(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxysilane |
InChI |
InChI=1S/C9H19Cl3OSi/c1-8(2,3)7(9(10,11)12)13-14(4,5)6/h7H,1-6H3 |
InChI-Schlüssel |
FVDSGGOFDDVNTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C(Cl)(Cl)Cl)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


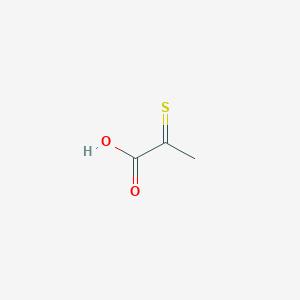

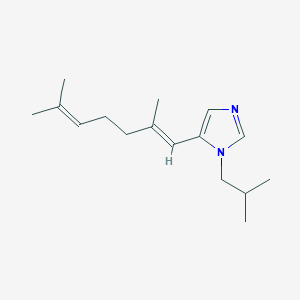
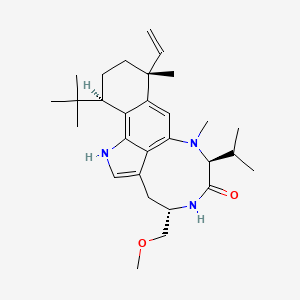
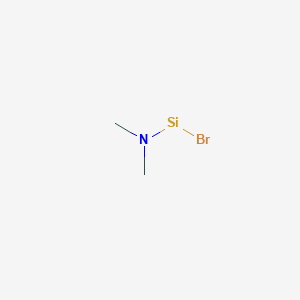
![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)

